![molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8](/img/structure/B603266.png)

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

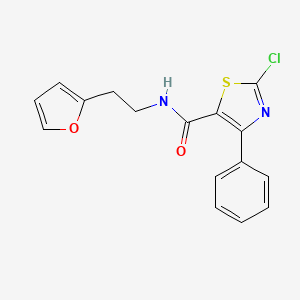

“7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” is a chemical compound with the molecular formula C10H8N4O . It is a part of the pyrazoloquinoline family .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves the cyclization of pyrazolone rings . A series of 2-aryl-2H-pyrazolo [4,3-c]quinolin-3-one (PQ) structures were synthesized in good to excellent yields using conventional or microwave heating .Molecular Structure Analysis

The molecular structure of “7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” consists of a pyrazoloquinoline core with an amino group at the 7th position .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound can be used in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process involves a chiral phosphine-mediated alkylation/annulation sequence .

Cancer-Targeted Chemo/Radioisotope Therapy

Derivatives of the compound bearing a pyrazole moiety have been synthesized for cancer-targeted chemo/radioisotope therapy . These derivatives have shown high anti-cancer activity against HepG2 and HCT-116 cancer cell lines .

Green Synthesis Methods

The compound can be synthesized via green synthesis methods, such as microwave-assisted and grinding techniques . This approach is environmentally friendly and can lead to the production of new derivatives of the compound .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds bearing a pyrazole moiety . These compounds have potential applications in various industries, including the petrochemical industry, catalytic and polymer manufacturing .

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies. For example, the biodistribution of a derivative of the compound was studied using the radioiodination technique in tumor-bearing Albino mice . The results showed good uptake at the tumor site .

Development of Biologically Active Compounds

The compound can be used in the development of biologically active compounds. Derivatives of the compound have shown a wide range of biological and pharmacological activities, such as anti-inflammatory, analgesic, anthelmintic, anticancer, herbicidal, antiviral, antimitotic, antioxidant, insecticidal, and antimicrobial activities .

Propiedades

IUPAC Name |

7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRDWMMMFPHWBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B603186.png)

![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)

![4-(1,3-benzothiazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603191.png)

![3-hydroxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603195.png)

![5-amino-1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603197.png)

![5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603198.png)

![cyclopropyl{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]piperidin-1-yl}methanone](/img/structure/B603200.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid](/img/structure/B603201.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B603202.png)